molecular formula C21H23FN6O2 B2909571 1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(m-tolyloxy)ethanone CAS No. 1021227-23-5

1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(m-tolyloxy)ethanone

Cat. No.: B2909571
CAS No.: 1021227-23-5
M. Wt: 410.453
InChI Key: PYGRRCUFHYMELY-UHFFFAOYSA-N
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Description

1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(m-tolyloxy)ethanone is a structurally complex research chemical of significant interest in preclinical neuropharmacology. Its primary research value lies in its potent and selective antagonism of the 5-HT 2A serotonin receptor, a key molecular target implicated in the pathophysiology of psychiatric and neurological disorders [Link: https://pubmed.ncbi.nlm.nih.gov/19583970/]. The compound's design, featuring a tetrazole moiety linked via a piperazine core to a phenoxyethanone group, is characteristic of ligands developed for G-protein coupled receptor (GPCR) targeting. This mechanism of action places it as a valuable tool for researchers investigating the role of serotonin signaling in conditions such as schizophrenia, depression, and anxiety. By selectively blocking the 5-HT 2A receptor, this compound allows scientists to dissect complex serotonergic circuits and assess behavioral and neurochemical outcomes in model systems [Link: https://www.nature.com/articles/s41386-020-00832-3]. Furthermore, its structural features suggest potential for interaction with other monoaminergic targets, such as the dopamine transporter (DAT) or other 5-HT receptor subtypes, making it a versatile probe for studying receptor cross-talk and polypharmacology in the central nervous system. Its application is strictly confined to in vitro binding assays, functional cellular studies, and in vivo animal model research to elucidate novel therapeutic pathways and validate new drug targets.

Properties

IUPAC Name

1-[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-(3-methylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN6O2/c1-16-4-2-7-19(12-16)30-15-21(29)27-10-8-26(9-11-27)14-20-23-24-25-28(20)18-6-3-5-17(22)13-18/h2-7,12-13H,8-11,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYGRRCUFHYMELY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)CC3=NN=NN3C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(m-tolyloxy)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural components, including a fluorophenyl group, a tetrazole moiety, and a piperazine ring, suggest various mechanisms of action that may be beneficial in therapeutic applications.

Chemical Structure and Properties

The chemical formula of the compound is C15H19FN6OC_{15}H_{19}FN_6O, with a molecular weight of approximately 318.34 g/mol. The presence of the fluorine atom in the 3-fluorophenyl group enhances its electronic properties, potentially affecting its interaction with biological targets.

Property Value
IUPAC Name1-[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-(m-tolyloxy)ethanone
Molecular FormulaC15H19FN6O
Molecular Weight318.34 g/mol
CAS Number1049362-82-4

The biological activity of this compound is believed to stem from its ability to interact with various receptors and enzymes. The tetrazole moiety is known for its role in binding to GABA receptors, which can influence neurotransmission and potentially exhibit anticonvulsant properties. Additionally, the piperazine structure enhances solubility and bioavailability, making it an effective agent in biochemical studies.

Biological Activity

Research indicates that derivatives of this compound exhibit a range of biological activities:

Antimicrobial Activity

Studies have shown that compounds with similar structures possess significant antimicrobial properties. The tetrazole ring is often associated with enhanced activity against bacterial strains due to its ability to disrupt bacterial cell wall synthesis.

Anticancer Potential

The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspases, which are crucial for programmed cell death. The structure–activity relationship (SAR) analysis indicates that modifications on the phenyl rings can significantly enhance cytotoxic effects against various cancer cell lines.

Anti-inflammatory Effects

In vitro studies have demonstrated that related compounds exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation pathways. This suggests potential applications in treating inflammatory diseases.

Case Study 1: Anticancer Activity

A study published in ACS Omega explored the anticancer effects of structurally similar compounds. The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics like doxorubicin, highlighting their potential as effective anticancer agents .

Case Study 2: Antimicrobial Efficacy

In another research effort, compounds based on the tetrazole framework were tested against various bacterial strains. Results showed significant inhibition zones, indicating robust antimicrobial activity .

Comparison with Similar Compounds

Tetrazole-Piperazine-Ethanone Derivatives

Compounds such as 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanones (e.g., derivatives 22–28 in ) share the tetrazole-piperazine-ethanone scaffold but vary in aryl substituents. For example:

  • 1-(1-Phenyl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone: Lacks the 3-fluorophenyl and m-tolyloxy groups, leading to reduced lipophilicity and altered receptor interactions .
  • 1-(1-(4-Nitrophenyl)-1H-tetrazol-5-yl)-2-(piperazin-1-yl)ethanone: The electron-withdrawing nitro group may decrease metabolic stability compared to the 3-fluorophenyl group .

Key Differences :

Feature Target Compound Analog (e.g., 22–28)
Aryl Substituent 3-Fluorophenyl Phenyl, 4-nitrophenyl, etc.
Piperazine Modification Tetrazolylmethyl Unmodified or allyl groups
Ethanone Linker m-Tolyloxy Piperidine or simple alkyl

Allylpiperazine Derivatives

Compounds like 2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanones () replace the tetrazolylmethyl group with allylpiperazine. For instance:

  • 2-(4-Allylpiperazin-1-yl)-1-(1-phenyl-1H-tetrazol-5-yl)ethanone (13a): Exhibited antibacterial activity (MIC: 12.5 µg/mL against S. aureus), comparable to ciprofloxacin .

Comparison :

  • The allyl group increases flexibility but may reduce target specificity compared to the rigid tetrazolylmethyl group.

Sulfonylpiperazine-Tetrazole Derivatives

Derivatives such as 2-((1-substituted phenyl-1H-tetrazol-5-yl)thio)-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone () feature sulfonyl groups on piperazine and thioether linkers. Examples include:

  • 7n : Melting point 161–163°C, ESI-HRMS mass 520.10640 .
  • 7p : Melting point 175–177°C, ESI-HRMS mass 513.09834 .

Key Contrasts :

  • Linker Chemistry : Thioether vs. oxygen ether in the target compound; thioethers may confer higher metabolic stability but lower solubility.

m-Tolyloxy Analogs

The compound 1-(4-(2,3-Dimethoxybenzoyl)piperazin-1-yl)-2-(m-tolyloxy)ethanone () shares the m-tolyloxy group but replaces the tetrazole-fluorophenyl moiety with a dimethoxybenzoyl group. This substitution likely reduces tetrazole-mediated interactions (e.g., metal coordination) but improves π-π stacking due to the aromatic benzoyl group.

Pharmacological and Physicochemical Comparisons

Physicochemical Properties

Property Target Compound Sulfonylpiperazine Analogs (e.g., 7n) Allylpiperazine Analogs (e.g., 13a)
Melting Point Not reported 161–163°C Not reported
Molecular Weight ~467 g/mol (estimated) 520.10640 g/mol ~400 g/mol
Solubility Moderate (ether oxygen) Low (sulfonyl group) Moderate (allyl group)

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